molecular formula C29H31NO4 B10831956 (2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

Cat. No.: B10831956
M. Wt: 457.6 g/mol
InChI Key: ABSGIUXAPWSTBC-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-274 is a non-degrader compound structurally similar to GDC-0927, an estrogen receptor degrader. It serves as a partial estrogen receptor agonist in breast cancer cell lines without triggering estrogen receptor turnover. Notably, GNE-274 enhances chromatin accessibility at estrogen receptor-DNA binding sites, unlike GDC-0927. Acting as a potent inhibitor of the estrogen receptor-ligand binding domain, GNE-274 exhibits potential for cancer research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-274 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for similar compounds involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of GNE-274 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GNE-274 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

GNE-274 functions as a partial estrogen receptor agonist, binding to the estrogen receptor-ligand binding domain without inducing receptor turnover. This interaction enhances chromatin accessibility at estrogen receptor-DNA binding sites, thereby influencing gene expression. The molecular targets and pathways involved include the estrogen receptor signaling pathway and chromatin remodeling complexes .

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol

InChI

InChI=1S/C29H31NO4/c1-3-13-30-16-20(17-30)18-33-25-10-7-21(8-11-25)29-28(22-5-4-6-23(31)14-22)19(2)26-15-24(32)9-12-27(26)34-29/h4-12,14-15,20,29,31-32H,3,13,16-18H2,1-2H3/t29-/m0/s1

InChI Key

ABSGIUXAPWSTBC-LJAQVGFWSA-N

Isomeric SMILES

CCCN1CC(C1)COC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

Canonical SMILES

CCCN1CC(C1)COC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=CC(=C4)O)C)C5=CC(=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.